5-(1H-benzo[d]imidazol-2-yl)thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-11-6-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLDOZDIEFWUJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CN=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Structural Context of 5 1h Benzo D Imidazol 2 Yl Thiazole
Systematic Nomenclature and Related Isomers in Research Literature
The systematic IUPAC name for the title compound is 5-(1H-benzo[d]imidazol-2-yl)thiazole . The nomenclature precisely indicates the connectivity between the two heterocyclic rings. Research into benzimidazole-thiazole hybrids has not been limited to this specific linkage. Several positional isomers, where the thiazole (B1198619) ring is attached to the benzimidazole (B57391) ring at different positions, have been synthesized and investigated.
A prominent and commercially significant isomer is 2-(thiazol-4-yl)-1H-benzo[d]imidazole , commonly known as Thiabendazole. This compound, where the thiazole ring is linked via its 4-position, is widely used as a fungicide and parasiticide.
Another class of related isomers are the fused systems, such as thiazolo[3,2-a]benzimidazoles . In these compounds, the thiazole and benzimidazole rings share a nitrogen and a carbon atom, creating a more rigid, tricyclic structure. These fused derivatives have also been the subject of extensive research, exhibiting a range of biological activities. The exploration of these isomers highlights the chemical versatility of the benzimidazole-thiazole core and the importance of substitution patterns in determining biological function.
Common Benzimidazole-Thiazole Scaffold Variants and Their Academic Relevance
The benzimidazole-thiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a vast number of derivatives with significant academic and therapeutic interest. The academic relevance of these variants is primarily centered on their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of benzimidazole-thiazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including lung, breast, liver, and colorectal carcinoma. For instance, certain benzimidazole-thiazole derivatives have shown notable effects against the human liver carcinoma cell line (HepG2) and a pheochromocytoma cell line (PC12), with IC50 values in the sub-micromolar range. researchgate.net The mechanism of action often involves the inhibition of key enzymes involved in cancer progression, such as protein kinases. researchgate.net
| Compound Type | Cell Line | Activity (IC50) | Reference |
| Benzimidazole-thiazole derivative | HepG2 | 0.518 µM | researchgate.net |
| Benzimidazole-thiazole derivative | PC12 | 0.309 µM | researchgate.net |
| Thiazole/benzimidazole hybrid | MCF-7 | 5.96 µM | researchgate.net |
Anti-inflammatory Activity: The benzimidazole-thiazole scaffold has been utilized to develop potent anti-inflammatory agents. These compounds often act as dual inhibitors of cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), key enzymes in the inflammatory pathway. nih.gov This dual inhibition is a desirable characteristic for anti-inflammatory drugs as it can lead to a broader spectrum of activity and potentially fewer side effects compared to selective COX-2 inhibitors.
| Compound | Target | Activity (IC50) | Reference |
| Benzimidazole-thiazole hybrid 15b | COX-2 | 0.045 µM | nih.gov |
| Benzimidazole-thiazole hybrid 15b | 15-LOX | 1.67 µM | nih.gov |
Enzyme Inhibition: Beyond their anticancer and anti-inflammatory properties, benzimidazole-thiazole derivatives have been investigated as inhibitors of other crucial enzymes. A notable area of research is their potential as dual inhibitors of α-amylase and α-glucosidase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood glucose levels in diabetic patients. The ability to inhibit both enzymes simultaneously is a promising strategy for the development of new antidiabetic agents.
| Compound | Target Enzyme | Activity (IC50) | Reference |
| Benzimidazole-based thiazole analog | α-amylase | 1.30 µM | nih.gov |
| Benzimidazole-based thiazole analog | α-glucosidase | 2.70 µM | nih.gov |
Antimicrobial Activity: The fusion of benzimidazole and thiazole rings has also yielded compounds with significant antimicrobial properties. mdpi.com These derivatives have been shown to be effective against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is believed to involve the inhibition of essential microbial enzymes. This has made the benzimidazole-thiazole scaffold a promising starting point for the development of new antimicrobial agents to combat the growing problem of antibiotic resistance.
The extensive research into the various isomers and scaffold variants of this compound underscores its importance in medicinal chemistry. The ability to readily modify the core structure and the diverse range of biological activities exhibited by its derivatives ensure that this compound and its analogs will remain a focal point of academic and pharmaceutical research for the foreseeable future.
Synthetic Methodologies for 5 1h Benzo D Imidazol 2 Yl Thiazole and Analogues
Retrosynthetic Analysis of the 5-(1H-benzo[d]imidazol-2-yl)thiazole Core
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For the this compound core, the primary disconnections can be envisioned at the linkages between the benzimidazole (B57391) and thiazole (B1198619) rings, as well as within the heterocyclic rings themselves.
A logical disconnection of the C-C bond between the thiazole and benzimidazole rings suggests a precursor like a 2-substituted benzimidazole and a thiazole moiety with a suitable functional group for coupling. Further disconnection of the thiazole ring often leads back to α-haloketones and a thioamide source, a classic approach known as the Hantzsch thiazole synthesis. organic-chemistry.org Similarly, deconstructing the benzimidazole ring typically points towards an o-phenylenediamine (B120857) derivative and a carboxylic acid or its equivalent.
Conventional Synthetic Routes to Benzimidazole-Thiazole Constructs
Traditional methods for synthesizing benzimidazole-thiazole derivatives often involve multi-step sequences and the formation of the heterocyclic rings through cyclization reactions.
Multi-Step Synthesis Strategies from Diverse Precursors
Multi-step syntheses provide the flexibility to introduce a wide range of substituents onto the final molecule. A common strategy involves the initial synthesis of a functionalized benzimidazole, which is then elaborated to incorporate the thiazole ring. For instance, the synthesis of novel benzimidazole-based thiazole derivatives has been achieved in a two-step process. The first step involves the reaction of 2-mercaptobenzimidazole (B194830) with a substituted phenacyl bromide to form an intermediate, which is then further reacted to yield the final product. nih.gov
Another approach involves the condensation of o-phenylenediamine with formic acid to produce the parent benzimidazole. researchgate.net This can then be functionalized and coupled with a pre-formed thiazole moiety. The synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines, for example, begins with the preparation of 6-substituted-2-aminobenzothiazole. derpharmachemica.com
Cyclization Reactions for Thiazole and Benzimidazole Ring Formation
The formation of the benzimidazole and thiazole rings is a cornerstone of these synthetic strategies. The Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, is a widely used method for benzimidazole synthesis. nih.gov Alternatively, aldehydes can be used in the presence of an oxidizing agent. rsc.org
For the thiazole ring, the Hantzsch synthesis remains a prevalent method, involving the reaction of an α-halocarbonyl compound with a thioamide. organic-chemistry.org Variations of this method allow for the synthesis of a diverse array of substituted thiazoles. Cook-Heilborn's synthesis provides a route to 5-aminothiazoles from α-aminonitriles and dithioacids or related compounds. pharmaguideline.com
Advanced and Expedient Synthetic Approaches
One-Pot Reaction Sequences and Facile Methodologies
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. nih.gov A one-pot, three-component cascade cyclization of enaminones, cyanamide, and elemental sulfur has been developed for the synthesis of 2-amino-5-acylthiazoles. organic-chemistry.org Similarly, a one-pot synthesis of imidazo[2,1-b]thiazoles and benzo[d]thiazolo[3,2-a]imidazoles has been reported through the reaction of dibenzoylacetylene (B1330223) with 2-aminothiazole/imidazole (B134444) derivatives. lookchem.com
Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov The synthesis of aryl-substituted benzimidazoles has been efficiently achieved using acetic acid as a catalyst under microwave irradiation. nih.gov
Metal-Catalyzed and Metal-Free Synthetic Protocols
Modern synthetic chemistry has seen a surge in the use of metal catalysts to facilitate challenging transformations. Gold nanoparticles supported on titanium dioxide have been used as a catalyst for the synthesis of a library of 2-aryl and 2-alkyl benzimidazoles at ambient conditions. mdpi.com Copper-catalyzed reactions have also been employed for the synthesis of benzimidazothiazoles. richmond.edu
Conversely, there is a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products. nih.gov A transition-metal-free method for the synthesis of thiazolo[3,2-a]benzimidazoles has been reported, involving an S-propargylation/5-exo-dig cyclization/isomerization sequence. acs.org Furthermore, intramolecular N-arylations of amidines mediated by potassium hydroxide (B78521) in DMSO have been developed for the preparation of diversely substituted benzimidazoles. acs.org
Characterization Techniques for Synthesized Benzimidazole-Thiazole Compounds
The definitive identification and confirmation of the structure of newly synthesized compounds, such as this compound and its analogues, are paramount in synthetic chemistry. A combination of sophisticated analytical techniques is employed to elucidate the molecular structure, confirm the presence of key functional groups, and assess the purity of the final products. These methods provide unambiguous evidence for the successful synthesis of the target molecules.
Spectroscopic Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic techniques are the cornerstone for the structural characterization of organic compounds. Each method provides unique information about the molecule's framework, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectra of benzimidazole-thiazole derivatives, the proton of the N-H group in the benzimidazole ring typically appears as a broad singlet in the downfield region, often merging with the baseline due to rapid proton exchange. rrpharmacology.ru The aromatic protons of the benzimidazole and thiazole rings resonate at specific chemical shifts, which are influenced by their position and the presence of any substituents. researchgate.netnih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The signal for the C2 carbon atom in the benzimidazole ring, which is linked to the thiazole moiety, is typically observed around 149-150 ppm. rrpharmacology.ru The chemical shifts of other aromatic and heterocyclic carbons provide further confirmation of the compound's structure. rsc.orgresearchgate.net
Interactive Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole-Thiazole Scaffolds
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Benzimidazole N-H | ~12.5 (broad) | - | nih.gov |
| Aromatic C-H | 6.8 - 8.4 | 110 - 145 | researchgate.netnih.govorientjchem.org |
| Thiazole C-H | 7.0 - 8.5 | 115 - 155 | researchgate.net |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the rings.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For benzimidazole-thiazole compounds, IR spectra typically show characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations within the heterocyclic systems. rrpharmacology.ruorientjchem.orgresearchgate.net The presence of a band in the 1615-1665 cm⁻¹ region often corresponds to the C=O group in certain derivatives. rrpharmacology.ru A key indicator for the benzimidazole ring is the N-H stretching vibration, which appears as a broad band in the region of 3100-3400 cm⁻¹. nih.govresearchgate.netrsc.org
Interactive Table 2: Characteristic IR Absorption Bands for Benzimidazole-Thiazole Derivatives
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| Imidazole N-H | N-H stretch | 3100 - 3400 (broad) | nih.govresearchgate.net |
| Aromatic C-H | C-H stretch | 3000 - 3100 | rrpharmacology.ruacs.org |
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate ions for analysis. nih.govrsc.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information, often showing characteristic cleavage of the thiazole ring. nih.gov The molecular ion peak (M+H)⁺ is typically observed, confirming the molecular weight of the target compound. nih.gov
Chromatographic Purity and Compositional Analysis
Chromatographic methods are fundamental for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and effective technique used to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot. It is also used to determine the appropriate solvent system for purification by column chromatography. The purity of the synthesized compounds can be initially checked using TLC, where a single spot indicates a likely pure compound. nih.gov
High-Performance Liquid Chromatography (HPLC)
For a more quantitative assessment of purity, HPLC is the method of choice. It separates components of a mixture with high resolution, allowing for the detection and quantification of impurities. The purity of the final benzimidazole-thiazole derivatives is often determined by HPLC analysis, which can confirm purities of over 99%. nih.govnih.gov Preparative liquid chromatography can also be employed to isolate specific isomers from a racemic mixture, achieving high levels of purity for each enantiomer. nih.gov
Structure Activity Relationship Sar Investigations of 5 1h Benzo D Imidazol 2 Yl Thiazole Derivatives
Elucidation of Structural Determinants for Biological Efficacy
The biological efficacy of 5-(1H-benzo[d]imidazol-2-yl)thiazole derivatives is fundamentally governed by the inherent properties of the core scaffold and the spatial arrangement of its constituent rings. The benzimidazole (B57391) moiety, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is a recognized pharmacophore found in numerous bioactive compounds, including Vitamin B12. koreascience.krresearchgate.net Similarly, the thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is a key component in many FDA-approved drugs and is known for its chemical stability and versatile biological activities. nih.govresearchgate.net
Impact of Substituent Modifications on Pharmacological Activity
The pharmacological profile of the this compound core can be extensively modulated by the introduction of various substituents on both the benzimidazole and thiazole rings. These modifications can influence the molecule's lipophilicity, electronic distribution, and steric properties, thereby affecting its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.
Research into related benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide derivatives has provided specific insights into the effects of substituents. For instance, the introduction of a 4-nitro phenyl group resulted in a compound (IT10) with significant antitubercular activity against Mycobacterium tuberculosis (Mtb) H37Ra, demonstrating an IC₅₀ of 2.32 μM. nih.gov Similarly, a derivative bearing a 2,4-dichloro phenyl moiety (IT06) also showed potent activity with an IC₅₀ of 2.03 μM. nih.gov These findings underscore the importance of electron-withdrawing groups on an appended phenyl ring for enhancing antimycobacterial efficacy.
In a different series of 2,4-disubstituted thiazoles, analysis revealed that both electron-withdrawing groups, such as a nitro (NO₂) group, and electron-donating groups, like a methoxy (B1213986) (OMe) group, at the para-position of a benzene ring attached to the thiazole moiety are beneficial for antifungal activity. researchgate.netresearchgate.net This suggests that the electronic nature of the substituent plays a crucial role, which can be tailored depending on the desired biological target.
The following table summarizes the impact of various substituents on the antitubercular activity of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives. nih.gov
| Compound | Substituent | Mtb IC₅₀ (μM) | Mtb IC₉₀ (μM) |
| IT06 | 2,4-dichloro phenyl | 2.03 | 15.22 |
| IT10 | 4-nitro phenyl | 2.32 | 7.05 |
Another study on 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives highlighted the nuanced effects of substitutions. Acyl group substitutions (acetate, anilido, acetyl) at position 5 of the thiazole ring were found to confer antibacterial activity. nih.gov Furthermore, the nature of the aryl group on the pyrazoline ring also played a critical role; a 1-naphthyl group combined with a p-chlorobenzenediazo substituent on the thiazole produced the most active compound in its series. nih.gov
The data below illustrates the effect of different substituents on the antimicrobial activity of 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives. nih.gov
| Compound ID | R (on pyrazoline) | R1 (on thiazole) | Activity |
| 33a | 1-naphthyl | p-chlorobenzenediazo | Most Active |
| 32a | 1-naphthyl | p-toluenediazo | Inactive |
| 31b | 2-naphthyl | benzenediazo | Inactive |
| 34c,d | 3,4-dimethoxyphenyl | acetate | Antibacterial |
| 35c,d | 3,4-dimethoxyphenyl | anilido | Antibacterial |
| 36c,d | 3,4-dimethoxyphenyl | acetyl | Antibacterial |
Positional Effects of Heteroaromatic Ring Linkages on Bioactivity
In other classes of linked heteroaromatic compounds, the impact of linkage position is well-established. For example, in a series of thiazole derivatives linked to a naphthyl ring, changing the attachment point from the 1-position to the 2-position of the naphthyl group resulted in a complete loss of activity for certain compounds. nih.gov Similarly, for oxazolidinone derivatives, a linearly attached benzotriazole (B28993) moiety showed greater antibacterial potency than an angularly attached one. nih.gov These examples from related fields reinforce the principle that the specific connectivity between heteroaromatic rings is a crucial factor in drug design and a key variable in SAR studies.
Conformational and Electronic Requirements for Receptor Binding
For a molecule to exert its biological effect, it must adopt a specific three-dimensional conformation and possess a suitable electronic profile to bind effectively to its target receptor or enzyme. The conformational flexibility of this compound derivatives is largely dictated by the rotational freedom around the single bond connecting the two heterocyclic rings. The preferred conformation (e.g., planar or twisted) will influence its ability to fit within the binding site.
Molecular docking and dynamics studies on related benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been used to understand their binding patterns. nih.gov These computational methods help to identify the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, docking studies helped elucidate the putative binding mode of active antitubercular compounds within the active site of Mtb Pantothenate synthetase. nih.gov
The electronic properties of the scaffold are also paramount. The distribution of electron density, characterized by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), influences the molecule's reactivity and ability to participate in charge-transfer interactions with the receptor. The presence of electron-donating or electron-withdrawing substituents can alter the electronic landscape of the molecule. researchgate.net For the thiazole ring, electrophilic substitution tends to occur at the C5 position, while nucleophilic substitution is favored at the C2 position, reflecting the inherent electron distribution of the ring. The acidity and basicity of the molecule, which are influenced by substituents, also play a critical role in forming ionic interactions or hydrogen bonds within the receptor site. researchgate.net In silico docking experiments performed on benzo[d]imidazo[5,1-b]thiazole analogs confirmed their anticipated binding mode as phosphodiesterase 10A (PDE10A) inhibitors, highlighting the importance of matching the molecule's electronic and conformational features to the target's active site. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interactions
No available data.
Prediction of Binding Modes and Binding Affinities
No available data.
Identification of Critical Interacting Residues in Enzyme Active Sites
No available data.
Validation of Predicted Binding Poses with Experimental Data
No available data.
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)
No available data.
In Silico Prediction of Molecular Properties Relevant to Biological Research (e.g., ADMET prediction methodologies)
No available data.
Preclinical Biological Activity and Mechanistic Insights
Enzyme Inhibition Studies of 5-(1H-benzo[d]imidazol-2-yl)thiazole and Analogues
Inhibition of Alpha-Glucosidase for Anti-Diabetic Research
Derivatives of the benzimidazole-thiazole structure have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, these compounds can help manage postprandial hyperglycemia, a key aspect of type 2 diabetes management.
In one study, a series of hybrid analogues of benzimidazole (B57391) containing a thiazole (B1198619) moiety were synthesized and evaluated for their inhibitory activity against α-glucosidase. nih.gov Many of these compounds displayed moderate to good inhibition, with IC50 values ranging from 2.70 ± 0.10 to 42.30 ± 0.70 µM, compared to the standard drug acarbose (IC50 = 9.80 ± 0.20 µM). nih.gov The structure-activity relationship (SAR) analysis revealed that analogues with smaller substituents like fluoro groups (compounds 2 , 3 , and 4 ) or those capable of hydrogen bonding showed enhanced inhibitory potential. nih.gov
Another study reported a novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols as excellent inhibitors of α-glucosidase, with IC50 values ranging from 0.64 ± 0.05 µM to 343.10 ± 1.62 µM, significantly more potent than the standard, acarbose (IC50 = 873.34 ± 1.21 µM). nih.govnih.govnih.gov Similarly, novel benzothiazole-triazole derivatives also exhibited superior α-glucosidase inhibitory activity, with IC50 values between 20.7 and 61.1 μM, again surpassing acarbose (IC50 = 817.38 μM). researchgate.netmdpi.com
| Compound | Substitution Pattern | IC50 (µM) | Reference |
|---|---|---|---|
| Analogue 2 | meta-fluoro substitution | 5.60 ± 0.10 | nih.gov |
| Analogue 3 | para-fluoro substitution | 2.70 ± 0.10 | nih.gov |
| Analogue 4 | ortho-fluoro group | 2.90 ± 0.10 | nih.gov |
| Benzothiazole-triazole 6s | 5-chloro (benzothiazole) and p-tert-butyl (phenyl) | 20.7 | researchgate.netmdpi.com |
| Acarbose (Standard) | - | 9.80 ± 0.20 | nih.gov |
Inhibition of Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum of the brain, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders like schizophrenia. The benzo[d]imidazo[5,1-b]thiazole scaffold has been identified as a new class of potent PDE10A inhibitors.
Structure-activity relationship studies led to the discovery of several potent analogues. Optimization efforts focused on improving metabolic stability and aqueous solubility led to the development of novel benzimidazole-based PDE10A inhibitors. A key interaction for high binding affinity and selectivity is the formation of a hydrogen bond between the benzimidazole ring of the inhibitor and the amino acid residue Y693 in a specific selectivity pocket of the PDE10A enzyme. A tool compound, 9e , derived from the benzo[d]imidazo[5,1-b]thiazole scaffold, demonstrated excellent PDE10A activity, selectivity, and favorable pharmacokinetic properties.
| Compound Series | Key Structural Feature | Activity/Potency | Reference |
|---|---|---|---|
| Benzo[d]imidazo[5,1-b]thiazoles | Heteroaromatic substitutions (9a-d) | Potent PDE10A inhibition | |
| Compound 9e | Saturated heteroalkyl group | Excellent PDE10A activity and selectivity | |
| Benzimidazole-based inhibitors | H-bond with Y693 | High binding affinity and selectivity |
Inhibition of Casein Kinase 1 Delta/Epsilon (CK1δ/ε)
Casein kinase 1 (CK1) isoforms, particularly CK1δ and CK1ε, are involved in regulating numerous cellular processes, and their deregulation is linked to cancer and neurodegenerative diseases. A series of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as highly potent and selective inhibitors of these kinases.
Two lead compounds, 5 and 6 , were found to be potent inhibitors of CK1δ with IC50 values of 0.040 and 0.042 μM, respectively. Compound 5 showed a fivefold higher affinity for CK1δ over CK1ε, while compound 6 inhibited both isoforms in a similar nanomolar range. X-ray crystallography confirmed that these compounds act as ATP-competitive inhibitors, binding to the kinase's active site. The ability of these compounds to inhibit the proliferation of tumor cell lines highlights their therapeutic potential.
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5 | CK1δ | 0.040 | |
| CK1ε | 0.199 | ||
| Compound 6 | CK1δ | 0.042 | |
| CK1ε | 0.0326 |
Inhibition of DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that represent validated targets for antibacterial drugs. The benzimidazole and benzothiazole scaffolds have been explored for the development of new inhibitors targeting the ATP-binding site of these enzymes.
Researchers have developed 4,5,6,7-tetrahydrobenzo[d]thiazole-based inhibitors that show potent, nanomolar-range inhibition of E. coli and S. aureus DNA gyrase and topoisomerase IV. While benzimidazole-based compounds were found to be less active than their benzothiazole counterparts against E. coli gyrase, certain derivatives still showed micromolar inhibitory activity. For instance, the benzimidazole carboxylic acid 5a had an IC50 of 0.60 μM against E. coli gyrase. The development of dual inhibitors that target both enzymes is a promising strategy to create broad-spectrum antibacterial agents.
| Compound | Scaffold | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 5a | Benzimidazole | E. coli DNA Gyrase | 0.60 | |
| Compound 14 | Benzothiazole | E. coli Topo IV | 0.075 | |
| Compound 29 | 4,5,6,7-tetrahydrobenzo[d]thiazole | E. coli DNA Gyrase | 0.056 | |
| Compound 8a | Benzimidazole | S. aureus DNA Gyrase | 0.66 | |
| Compound 8a | Benzimidazole | S. aureus Topoisomerase IV | 0.28 |
Inhibition of Mycobacterium tuberculosis Inosine Monophosphate Dehydrogenase
Inosine 5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it an attractive target for developing new drugs against Mycobacterium tuberculosis (Mtb). A series of thiazolyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated as inhibitors of MtbIMPDH.
One benzo[d]imidazole compound, 5e , was identified as a potent inhibitor of the enzyme, with a Ki value of 0.55 ± 0.02 μM. This places the compound among the most potent in vitro MtbIMPDH inhibitors developed to date. Kinetic studies revealed that compound 5e acts as an uncompetitive inhibitor with respect to the substrate IMP and a noncompetitive inhibitor with respect to the cofactor NAD+. This inhibition profile is advantageous as it cannot be overcome by increased substrate concentrations within the cell.
| Compound | Inhibition Constant (Ki) vs IMP | Inhibition Type vs IMP | Inhibition Type vs NAD+ | Reference |
|---|---|---|---|---|
| Compound 5e | 0.55 ± 0.02 µM | Uncompetitive | Noncompetitive |
Inhibition of Cyclin-Dependent Kinase-8 (CDK8)
Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator involved in various signaling pathways, and its inhibition is being explored as a potential cancer therapy. While research has focused on various heterocyclic scaffolds as CDK8 inhibitors, information specifically detailing the inhibition by this compound is limited.
However, related structures have shown promise. Structure-based drug design has led to the development of potent dual CDK8/19 inhibitors based on a-fused tricyclic scaffold, such as 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole. One optimized compound from this series, 52h , demonstrated excellent in vitro potency with an IC50 of 0.46 nM against CDK8 and 0.99 nM against CDK19. Although not a direct benzimidazole-thiazole hybrid, this research highlights the potential of related fused heterocyclic systems to potently and selectively inhibit CDK8. Further investigation is required to determine the specific activity of the this compound core against this kinase.
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 52h | 4,5-dihydrothieno[3',4':3,4]benzo[1,2-d]isothiazole | CDK8 | 0.46 | |
| CDK19 | 0.99 |
Inhibition of PqsR in Pseudomonas aeruginosa Quorum Sensing
The quorum-sensing (QS) system in Pseudomonas aeruginosa is a critical regulator of its virulence, and the transcriptional regulator PqsR (also known as MvfR) is a key component of this system. Inhibition of PqsR is a promising strategy to attenuate the pathogenicity of this bacterium. Research has shown that compounds containing the benzimidazole-thiazole scaffold can act as potent PqsR inhibitors researchgate.netnih.gov.
In the development of PqsR inhibitors, molecular modeling has suggested that substituted benzimidazole, benzothiazole, and benzoxazole heterocycles show promising docking results within the PqsR ligand-binding domain nih.gov. Structure-activity relationship studies of 1H-benzo[d]imidazole-based compounds revealed that the benzimidazole heterocycle is an important moiety for biological activity nih.gov. While the replacement of the benzimidazole with a benzo[d]thiazol-2-amine abolished PqsR inhibitory activity in one series of compounds, this highlights the specific structural requirements for potent inhibition nih.gov.
Other studies have identified benzamide-benzimidazole compounds as effective inhibitors of the MvfR (PqsR) quorum-sensing system, which interfere with biofilm formation nih.govresearchgate.net. Thiazole-containing quinazolinones have also been shown to inhibit PqsR with high potency, demonstrating IC50 values of less than 300 nM in whole-cell assays researchgate.net. These findings collectively suggest that the benzimidazole-thiazole structural motif is a promising area for the development of novel anti-virulence agents targeting P. aeruginosa.
Inhibition of Mycobacterial Enzymes (Isocitrate Lyase, Pantothenate Synthetase, Chorismate Mutase)
The search for new anti-mycobacterial agents has led to the investigation of various enzyme inhibitors. While there is no specific information available on the inhibition of Isocitrate Lyase or Chorismate Mutase by this compound in the reviewed literature, research on related compounds has shown activity against other mycobacterial enzymes.
Specifically, derivatives of benzo-[d]-imidazo-[2,1-b]-thiazole have been identified as potent inhibitors of Pantothenate Synthetase (PS) in Mycobacterium tuberculosis (Mtb) nih.gov. In a study exploring these fused heterocyclic systems, several carboxamide analogues were synthesized and evaluated for their antitubercular activity nih.gov. The most active compounds in this series displayed significant inhibitory activity against Mtb H37Ra, with IC50 values in the low micromolar range. Molecular docking studies further supported the potential of these compounds to bind to and inhibit Mtb PS nih.gov.
Table 2: Inhibitory Activity of Benzo-[d]-imidazo-[2,1-b]-thiazole Derivatives against Mycobacterium tuberculosis H37Ra and Pantothenate Synthetase
| Compound | Description | IC50 (µM) | Reference |
|---|---|---|---|
| IT06 | 2,4-dichloro phenyl moiety | 2.03 | nih.gov |
| IT10 | 4-nitro phenyl moiety | 2.32 | nih.gov |
Although these findings are for a fused-ring system, they highlight the potential of the broader benzimidazole-thiazole scaffold as a source of anti-mycobacterial agents. Further research is needed to explore the activity of this compound and its derivatives against Isocitrate Lyase and Chorismate Mutase.
Inhibition of Glycogen Synthase Kinase 3 (GSK3)
No information was found in the reviewed scientific literature regarding the inhibitory activity of this compound or its close derivatives on Glycogen Synthase Kinase 3 (GSK3).
Antimicrobial Research on Benzimidazole-Thiazole Compounds
The benzimidazole-thiazole scaffold has been a fertile ground for the discovery of new antimicrobial agents, with numerous derivatives exhibiting activity against a wide range of pathogenic bacteria and fungi.
Broad-Spectrum Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Various studies have demonstrated the broad-spectrum antibacterial activity of compounds containing the benzimidazole-thiazole core. For instance, a series of 3-((1H-benzo[d]imidazol-2-yl)methyl)-5-arylidene-2-phenyl-thiazolidin-4-ones were synthesized and evaluated for their antimicrobial properties niscpr.res.in. Several of these compounds showed notable activity against both Gram-positive (Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 25 µg/mL against S. aureus niscpr.res.in.
In another study, novel thiazole and imidazole (B134444) derivatives were synthesized and tested against various pathogenic bacteria nih.gov. While the imidazole derivatives were inactive, a thiazole derivative showed inhibitory effects against Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with a MIC of 125 µg/mL against S. dysenteriae nih.gov. Furthermore, the replacement of an imidazole fragment with a thiazole in certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives led to a significant increase in inhibitory activity against staphylococci nih.gov.
The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the benzimidazole and thiazole rings. For example, in one series of benzimidazole-thiazolidinone derivatives, the presence of electron-donating groups on the phenyl ring enhanced the biological potency niscpr.res.in.
Table 3: Antibacterial Activity of Selected Benzimidazole-Thiazole Derivatives
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Benzimidazole-thiazolidinone derivative (5j) | S. aureus | 25 | niscpr.res.in |
| Benzimidazole-thiazolidinone derivative (5j) | S. pyogenes | 50 | niscpr.res.in |
| Thiazole derivative | S. dysenteriae | 125 | nih.gov |
| Thiazole derivative | P. mirabilis | 1000 | nih.gov |
| Thiazole derivative | L. monocytogenes | 1000 | nih.gov |
Antifungal Efficacy Assessments
In addition to their antibacterial properties, benzimidazole-thiazole derivatives have also been evaluated for their antifungal activity. Several studies have reported the efficacy of these compounds against various fungal pathogens, most notably Candida albicans.
For example, a series of newly synthesized thiazole derivatives demonstrated very strong activity against clinical isolates of C. albicans, with MIC values ranging from 0.008 to 7.81 µg/mL nih.gov. Some of these derivatives showed activity similar to or even higher than the standard antifungal drug nystatin mdpi.com. The mechanism of action for these compounds may involve disruption of the fungal cell wall or cell membrane mdpi.com.
In another study, 2-substituted 1H-benzo[d]imidazoles were investigated for their activity against six phytopathogenic fungi. Many of these compounds showed good to excellent antifungal activities at a concentration of 100 µg/mL clockss.org. Furthermore, certain thiazole derivatives containing imidazole and furan scaffolds have shown good activity against C. albicans and Aspergillus niger researchgate.netnih.gov.
Table 4: Antifungal Activity of Selected Benzimidazole-Thiazole and Related Derivatives
| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |
|---|---|---|---|
| Thiazole derivatives | C. albicans (clinical isolates) | 0.008 - 7.81 | nih.gov |
| Thiazole derivative (7e) | C. albicans | 3.9 | mdpi.com |
| Thiazole derivative (7a) | C. albicans | 7.81 | mdpi.com |
| Thiazole derivative containing imidazole and furan scaffold | C. albicans | 156.25 | nih.gov |
Antitubercular and Antimycobacterial Activity Against Mycobacterium tuberculosis
The benzimidazole-thiazole core structure is a recognized pharmacophore in the development of new antitubercular agents. Research has focused on fused systems and substituted derivatives, which have demonstrated significant efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.
A series of 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were evaluated for their anti-mycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). nih.gov Several of these compounds exhibited potent inhibition, with Minimum Inhibitory Concentrations (MICs) ranging from 1.6 to 12.5 µg/mL. nih.gov Notably, compounds bearing specific substitutions on the phenyl ring, such as 5b, 5d, and 5h, displayed the most potent activity with MIC values of 1.6 µg/mL, which is comparable to the standard antitubercular drugs isoniazid and ethambutol. nih.gov
Other related structures, such as imidazo[2,1-b]thiazole derivatives, have also been investigated. For instance, a 5-nitro-2-furfurylidene derivative of an imidazo[2,1-b]thiazole acetic acid hydrazide showed significant antituberculosis activity with an IC50 value of 6.16 µg/mL. nih.gov These findings underscore the potential of the broader benzimidazole-thiazole chemical space in the discovery of novel anti-TB agents. researchgate.net
Antiproliferative and Anticancer Mechanism Research
The benzimidazole-thiazole scaffold has been extensively explored for its potential as an anticancer agent. Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines, with research extending into their mechanisms of action.
In Vitro Antiproliferative Activity in Various Cancer Cell Lines
Derivatives incorporating the benzimidazole and thiazole moieties have demonstrated a broad spectrum of antiproliferative activity against human cancer cell lines.
In one study, novel benzimidazoloyl thiazole derivatives were synthesized and tested for their anticancer activity against human colon adenocarcinoma cells (HT-29) using the MTT assay. scispace.com The results indicated that all tested compounds exhibited significant inhibitory activity. scispace.com Specifically, the compound 2-(4-chlorophynylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole was identified as the most active, with a 50% inhibitory concentration (IC50) of 25 μg/mL. scispace.com
Another study on fluoro-substituted 2-(fluorophenyl)-1H-benzimidazole derivatives showed significant antiproliferative activity against a panel of cancer cell lines including A549 (lung), A498 (kidney), HeLa (cervical), HepG2 (liver), and A375 (melanoma). acgpubs.org Compounds with ortho- and para-fluoro substitutions on the phenyl ring were generally more active. acgpubs.org For example, an ortho-fluoro substituted derivative with a 5-methyl group on the benzimidazole ring (compound ORT15) showed an IC50 of 0.177 µM against A375 and HepG2 cells. acgpubs.org
Furthermore, benzothiazole derivatives have also been evaluated. A library of phenylacetamide derivatives containing a benzothiazole nucleus showed marked viability reduction at low micromolar concentrations in pancreatic and paraganglioma cancer cell lines. nih.gov
| Compound Derivative | Cancer Cell Line | Activity (IC50) |
|---|---|---|
| 2-(4-chlorophynylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | HT-29 (Colon Adenocarcinoma) | 25 μg/mL |
| 2-Phenylamino-5-(1-methylbenzimidazol-2-oyl)thiazole | HT-29 (Colon Adenocarcinoma) | 35 μg/mL |
| 5-methyl-2-(ortho-fluorophenyl)-1H-benzimidazole (ORT15) | A375 (Melanoma) | 0.177 µM |
| 5-methyl-2-(ortho-fluorophenyl)-1H-benzimidazole (ORT15) | HepG2 (Hepatocellular Carcinoma) | 0.177 µM |
| 5-methyl-2-(ortho-fluorophenyl)-1H-benzimidazole (ORT15) | A549 (Lung Carcinoma) | 0.354 µM |
Elucidation of Cellular Targets and Pathways Involved in Growth Inhibition
Research into the mechanisms of action of benzimidazole-based anticancer agents has identified several key cellular targets and pathways. These compounds often function as inhibitors of critical enzymes involved in cell proliferation and survival. researchgate.net
For antitubercular derivatives, molecular docking studies suggest that compounds like 2-(Aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides may exert their effect by targeting the DprE1 enzyme, which is crucial for the biosynthesis of the mycobacterial cell wall. nih.gov
In the context of cancer, various kinases are primary targets. Benzimidazole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, two key proteins in cancer signaling pathways. nih.gov Some compounds have shown dual inhibitory activity against both EGFR and BRAFV600E, leading to apoptosis by modulating levels of caspase-3, caspase-8, Bax, and Bcl2 proteins. nih.gov Other targeted pathways include the inhibition of Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are essential for cell cycle progression. researchgate.net The structural similarity of the benzimidazole core to purine nucleotides allows these compounds to interact with a wide range of biopolymers and enzymatic targets. scispace.com
Structural Basis of Inhibitor-Enzyme Interactions through X-ray Crystallography
The crystal structure of a thioester derivative of a thiazolo-benzimidazoline has been determined, confirming its relative syn configuration. nih.gov Similarly, X-ray diffraction methods have been used to elucidate the molecular structures of various other benzimidazole derivatives, providing precise information on bond lengths and angles. researchgate.net
In a study of thiazole-methylsulfonyl derivatives as carbonic anhydrase inhibitors, the molecular structure of one compound was confirmed by single-crystal X-ray diffraction. nih.gov This structural data, combined with molecular docking studies, helps to understand the stable interactions between the inhibitors and the target enzymes, hCA I and hCA II. nih.gov Such studies are crucial for the rational design and optimization of more potent and selective inhibitors based on the benzimidazole-thiazole scaffold.
Antioxidant Activity Investigations
The antioxidant potential of benzimidazole-thiazole derivatives has been an area of active investigation. Oxidative stress is implicated in numerous diseases, making the development of novel synthetic antioxidants a priority.
A study on newly synthesized benzimidazoloyl thiazole derivatives evaluated their in vitro antioxidant activity using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical scavenging assay. niscpr.res.in The results showed that these compounds exhibited moderate to potent antioxidant activity. niscpr.res.in One particular derivative, 2-(4-chlorophenylamino)-5-(1-methyl-benzimidazol-2-oyl)thiazole, demonstrated the highest antioxidant potential with an IC50 value of 51 μM, which was significantly more potent than the standard antioxidant butylated hydroxyanisole (BHA) with an IC50 of 624 μM. niscpr.res.in
Another series of 2-alkylamino-4-(1-methylbenzimidazol-2-yl)thiazoles also showed excellent scavenging activities in the DPPH assay, with several compounds being more active than BHA. niscpr.res.in These findings suggest that the benzimidazole-thiazole scaffold is a promising template for developing new antioxidant agents. researchgate.netscispace.com
| Compound | Antioxidant Activity (IC50) |
|---|---|
| 2-(4-chlorophenylamino)-5-(1-methyl-benzimidazol-2-oyl)thiazole | 51 μM |
| 2-(4-methylphenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | 195 μM |
| 2-(4-methoxyphenylamino)-5-(1-methylbenzimidazol-2-oyl)thiazole | 292 μM |
| 2-Phenylamino-5-(1-methylbenzimidazol-2-oyl)thiazole | 330 μM |
| Butylated hydroxyanisole (BHA) (Standard) | 624 μM |
Anti-inflammatory Mechanism Research
The benzimidazole and thiazole moieties are present in various compounds investigated for their anti-inflammatory properties. The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
Research on 5-methylthiazole-thiazolidinone conjugates identified these compounds as selective cyclooxygenase-1 (COX-1) inhibitors. nih.gov The study revealed that these derivatives exhibited moderate to good anti-inflammatory activity, with some showing better efficacy than the reference drug indomethacin. nih.gov Molecular docking studies suggested that the inhibition of COX-1 is a key molecular target for their anti-inflammatory effect. nih.gov
Similarly, other studies on benzimidazole derivatives have explored their anti-inflammatory potential through the inhibition of COX enzymes. nih.gov In silico docking studies have been used to investigate the binding affinities of these compounds with therapeutic targets associated with inflammation, including Aldose reductase and Phospholipase A2, suggesting that they may act as multi-targeting inhibitors. nih.gov
Future Research Directions and Translational Perspectives
Design and Synthesis of Advanced Benzimidazole-Thiazole Libraries for High-Throughput Screening
The creation of diverse and extensive libraries of benzimidazole-thiazole derivatives is a cornerstone for future drug discovery efforts. High-throughput screening (HTS) of these libraries against a multitude of biological targets can rapidly identify hit compounds with desired activities. Future strategies in library design will likely focus on several key aspects to enhance the efficiency and success rate of HTS campaigns.
One approach involves the strategic diversification of the core scaffold. This can be achieved through the introduction of a wide range of substituents at various positions on both the benzimidazole (B57391) and thiazole (B1198619) rings. nih.gov Modern synthetic methodologies, such as combinatorial chemistry and diversity-oriented synthesis, will be instrumental in generating these libraries. For instance, multicomponent reactions and the use of solid-phase synthesis can accelerate the production of a large number of unique analogues. nih.gov
Furthermore, the design of these libraries will be increasingly guided by principles of drug-likeness and lead-likeness. This involves considering physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to ensure that the synthesized compounds have favorable pharmacokinetic profiles. The incorporation of diverse pharmacophoric features, such as different functional groups and stereocenters, will also be crucial for exploring a broader chemical space and increasing the probability of identifying potent and selective modulators of biological targets.
Table 1: Strategies for Advanced Benzimidazole-Thiazole Library Synthesis
| Strategy | Description | Key Advantages |
| Combinatorial Chemistry | Systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. | Rapid generation of large numbers of compounds. |
| Diversity-Oriented Synthesis (DOS) | Synthesis of complex and diverse small molecules from simple starting materials, aiming to cover a broad region of chemical space. | Exploration of novel chemical scaffolds and identification of unprecedented biological activities. |
| Multicomponent Reactions (MCRs) | Reactions in which three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials. | High atom economy, operational simplicity, and rapid access to complex molecules. |
| Solid-Phase Synthesis | A method in which molecules are covalently bound on a solid support material and synthesized in a stepwise manner. | Simplified purification and automation of the synthetic process. |
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational and experimental techniques is revolutionizing the field of drug discovery. nih.gov For the rational design of novel 5-(1H-benzo[d]imidazol-2-yl)thiazole analogues, this integrated approach is indispensable. medcraveonline.com Computational methods, such as molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the molecular interactions between the compounds and their biological targets. nih.govnih.gov
Molecular docking simulations, for example, can predict the binding modes and affinities of benzimidazole-thiazole derivatives within the active site of a target protein. researchgate.net This information can guide the design of new analogues with improved potency and selectivity. Virtual screening of large compound databases can identify potential hit compounds with a higher probability of being active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov
QSAR studies can establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. medcraveonline.com This can help in identifying the key structural features that are important for activity and in predicting the activity of new, unsynthesized compounds. The predictions from these computational models can then be validated through experimental testing, and the experimental results can, in turn, be used to refine and improve the computational models in an iterative cycle of design, synthesis, and testing. sysrevpharm.org
Table 2: Computational Tools in Benzimidazole-Thiazole Drug Design
| Computational Method | Application | Expected Outcome |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of key binding interactions and prediction of binding affinity. researchgate.net |
| Virtual Screening | Computationally screens large libraries of compounds against a target. | Prioritization of compounds for experimental testing. nih.gov |
| QSAR | Relates the chemical structure of compounds to their biological activity. | Prediction of the activity of new analogues and guidance for structural modifications. medcraveonline.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Understanding the dynamic behavior of the ligand-receptor complex and assessing binding stability. nih.gov |
Exploration of Novel Biological Targets and Therapeutic Applications for Benzimidazole-Thiazole Scaffolds
The benzimidazole-thiazole scaffold has already demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. nih.govmdpi.com However, there is still a vast and underexplored landscape of potential biological targets and therapeutic applications for these compounds. Future research will focus on identifying and validating novel targets for which benzimidazole-thiazole derivatives can serve as effective modulators.
Target identification can be pursued through various approaches, including phenotypic screening, where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target. Subsequent target deconvolution studies can then identify the molecular target responsible for the observed phenotype. Additionally, chemoproteomics and activity-based protein profiling are powerful techniques for identifying the protein targets of small molecules directly in complex biological systems.
The exploration of new therapeutic areas for benzimidazole-thiazole scaffolds is also a promising avenue of research. For instance, their potential as antiviral, anti-inflammatory, or neuroprotective agents warrants further investigation. The versatility of the benzimidazole-thiazole core structure allows for fine-tuning of its properties to interact with a wide range of biological macromolecules, making it an attractive starting point for the development of drugs for various diseases. nih.gov
Development of Optimized Lead Compounds from this compound and its Analogues
Once a promising hit compound is identified from screening, the next critical step is its optimization into a lead compound with suitable properties for further preclinical and clinical development. nih.gov This process, known as hit-to-lead optimization, involves a systematic modification of the chemical structure to improve its potency, selectivity, and pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). nih.gov
Structure-activity relationship (SAR) studies are central to lead optimization. nih.gov By systematically modifying different parts of the this compound scaffold and evaluating the effects of these modifications on biological activity, researchers can gain a detailed understanding of the molecular requirements for optimal interaction with the target. nih.gov This knowledge is then used to design and synthesize new analogues with enhanced properties.
For example, modifications to the substituents on the benzimidazole and thiazole rings can influence not only the potency but also the metabolic stability and solubility of the compounds. The introduction of specific functional groups can also be used to modulate the selectivity of the compounds for their intended target over other related proteins, thereby minimizing the potential for off-target effects. The ultimate goal of lead optimization is to develop a drug candidate with a well-balanced profile of efficacy, safety, and drug-like properties.
Table 3: Key Parameters for Lead Optimization of Benzimidazole-Thiazole Analogues
| Parameter | Goal of Optimization | Common Strategies |
| Potency | Increase the biological activity at lower concentrations. | Modify substituents to enhance binding interactions with the target. |
| Selectivity | Maximize activity against the desired target while minimizing activity against off-targets. | Exploit structural differences between the target and related proteins to design selective ligands. |
| Solubility | Improve the ability of the compound to dissolve in aqueous media. | Introduce polar functional groups or ionizable centers. |
| Metabolic Stability | Reduce the rate of metabolic degradation to prolong the duration of action. | Block metabolically liable sites through chemical modification. |
| Permeability | Enhance the ability of the compound to cross biological membranes. | Modulate lipophilicity and the number of hydrogen bond donors/acceptors. |
Q & A
Q. What are the most efficient synthetic routes for preparing 5-(1H-benzo[d]imidazol-2-yl)thiazole and its derivatives?
- Methodological Answer : High-yield synthesis (70–96%) can be achieved via solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅·MeSO₃H) under mild conditions, which minimizes side reactions and simplifies purification . Alternative methods include condensation reactions between o-phenylenediamine derivatives and thiazole-containing aldehydes, often catalyzed by acetic acid or p-toluenesulfonic acid in ethanol under reflux (yields: 70–85%) . For scale-up, continuous flow reactors improve reproducibility and efficiency .
- Table 1 : Synthesis Optimization
| Method | Catalyst/Conditions | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Eaton’s Reagent (solvent-free) | 90–96 | High selectivity, no byproducts | |
| Condensation Reaction | Acetic Acid (reflux) | 70–85 | Cost-effective |
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and hybridization states (e.g., distinguishing imidazole N-H protons at δ 12–14 ppm) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹, S-C vibration at ~680 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What initial biological screening approaches are recommended for assessing the pharmacological potential of this compound?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., COX-2 for anti-inflammatory activity) .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) to optimize the bioactivity of benzimidazole-thiazole hybrids?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the thiazole 5-position to enhance antibacterial activity (MIC reduction by 4–8×) . Aryl substitutions at the benzimidazole N1-position improve anticancer selectivity (e.g., 4-fluorophenyl increases apoptosis in MCF-7 cells) .
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., S. aureus DNA gyrase or human topoisomerase II) .
- Table 2 : SAR Trends
| Substituent Position | Group | Biological Effect | Reference |
|---|---|---|---|
| Thiazole 5-position | -NO₂ | MIC reduction (2–4 μg/mL vs. S. aureus) | |
| Benzimidazole N1-position | 4-Fluorophenyl | IC₅₀ = 8.2 μM (MCF-7 cells) |
Q. What strategies are effective in resolving contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?
- Methodological Answer :
- Standardized Assay Protocols : Use CLSI guidelines for antimicrobial testing to reduce variability in MIC values .
- Control Experiments : Compare activity under identical conditions (e.g., pH, temperature) to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values across cancer cell lines) to identify outliers and validate trends .
Q. What methodologies are employed to study the metabolic stability and solubility of this compound in preclinical development?
- Methodological Answer :
- Solubility : Use shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) to assess pH-dependent solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (e.g., t₁/₂ = 45–60 minutes) .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration (Pe > 5×10⁻⁶ cm/s indicates high permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
